4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Übersicht

Beschreibung

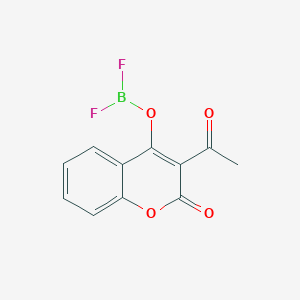

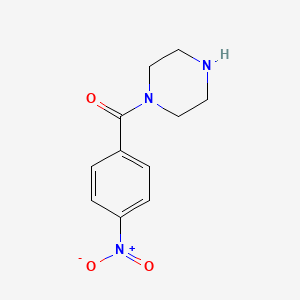

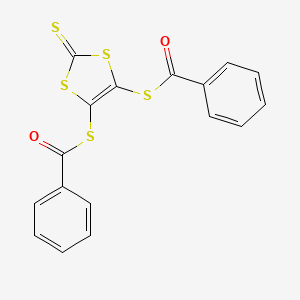

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a chemical compound with the molecular formula C17H10O2S5 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione consists of 17 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 5 sulfur atoms . The InChI code for this compound is 1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H .Physical And Chemical Properties Analysis

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a solid at 20 degrees Celsius . It has a molecular weight of 406.57 g/mol . The compound is air sensitive and should be stored under inert gas . It has a melting point of 140.0 to 143.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Surface-Enhanced Raman Spectroscopy

Specific Scientific Field

This application falls under the field of Physical Chemistry , specifically Spectroscopy .

Summary of the Application

The compound “4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” (Bz2dmit) is used in the study of Surface-Enhanced Raman Spectroscopy (SERS) . It is adsorbed on a silver surface for this purpose .

Methods of Application

The SERS spectrum of Bz2dmit adsorbed on a silver colloid is obtained using a dispersive Raman spectrometer with 514.5 nm excitation . The spectra vary with exposure times .

Results or Outcomes

The SERS spectrum of Bz2dmit adsorbed on the silver surface contains only vibrational bands corresponding to the dmit group, indicating that Bz2dmit undergoes decomposition on the silver surface to dmit2- ion .

Synthesis of Functional Materials

Specific Scientific Field

This application is in the field of Organic Chemistry and Material Science .

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is an important building block within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

Methods of Application

The synthesis of these functional materials usually involves the use of tert-butyl aryl sulfides, which requires the use of highly malodorous tert-butyl thiol and relies on S N Ar-chemistry requiring harsh reaction conditions .

Results or Outcomes

In the present work, S- tert -butyl isothiouronium bromide is successfully applied as an odorless surrogate for tert-butyl thiol. The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .

Synthesis of Fluorescent Dyes

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of fluorescent dyes . These dyes exhibit large stokes shifts making them promising candidates for super-resolution microscopy such as stimulated emission depletion (STED) microscopy .

Methods of Application

The synthesis of these fluorescent dyes usually involves the use of S- tert -butyl isothiouronium bromide as an odorless surrogate for tert -butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .

Results or Outcomes

The subsequent formation of benzo [1,2-d;4,5-d′]bis [1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids . This enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .

Synthesis of Coordination Polymers

Specific Scientific Field

This application is in the field of Inorganic Chemistry and Material Science .

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of coordination polymers . These polymers have been extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .

Methods of Application

The synthesis of these coordination polymers involves the assembly of inorganic clusters and tunable organic linkers .

Results or Outcomes

These coordination polymers exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition . Some of these polymers also show fluorescence response upon oxidation, making these materials interesting for oxidant sensing .

Fluorescent Dyes for Super-Resolution Microscopy

Specific Scientific Field

This application is in the field of Biochemistry and Microscopy .

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of fluorescent dyes, specifically "S4 DBD dyes" . These dyes exhibit large stokes shifts making them promising candidates for super-resolution microscopy such as stimulated emission depletion (STED) microscopy .

Eigenschaften

IUPAC Name |

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZPSSPUVUGQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218602 | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | |

CAS RN |

68494-08-6 | |

| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.